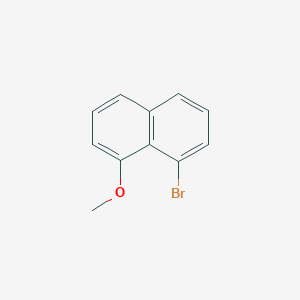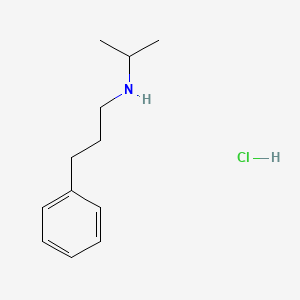
Methyl 4-(bromomethyl)-2-hydroxybenzoate
概要
説明
Methyl 4-(bromomethyl)-2-hydroxybenzoate is an organic compound with the molecular formula C9H9BrO3 It is a derivative of salicylic acid, where the hydroxyl group is substituted with a bromomethyl group
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-(bromomethyl)-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-hydroxybenzoate (methyl salicylate) using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically proceeds under reflux conditions in an inert solvent like carbon tetrachloride or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.
化学反応の分析
Types of Reactions
Methyl 4-(bromomethyl)-2-hydroxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates depending on the nucleophile used.
Oxidation: Formation of 4-(bromomethyl)-2-hydroxybenzaldehyde.
Reduction: Formation of 4-(bromomethyl)-2-hydroxybenzyl alcohol.
科学的研究の応用
Methyl 4-(bromomethyl)-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive compounds.
Industry: Utilized in the preparation of catalysts and other functional materials.
作用機序
The mechanism of action of methyl 4-(bromomethyl)-2-hydroxybenzoate depends on its application. In medicinal chemistry, it may act as a prodrug, where the bromomethyl group is metabolically converted to an active form that interacts with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s activity and specificity.
類似化合物との比較
Similar Compounds
- Methyl 4-(bromomethyl)-3-methoxybenzoate
- Methyl 2-bromobenzoate
Uniqueness
Methyl 4-(bromomethyl)-2-hydroxybenzoate is unique due to the presence of both a bromomethyl group and a hydroxyl group on the benzene ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
methyl 4-(bromomethyl)-2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-9(12)7-3-2-6(5-10)4-8(7)11/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNSXBHKFYZMRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)CBr)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B3156774.png)

![2-Bromodibenzo[b,d]furan-3-amine](/img/structure/B3156785.png)



![3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B3156812.png)




![2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B3156865.png)


